molecular formula C11H22N2O3 B7903836 Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate

Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate

Cat. No.: B7903836
M. Wt: 230.30 g/mol
InChI Key: WRHQUHHNWVGOTR-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.30 g/mol . It is a solid compound that is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(morpholin-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it useful in peptide synthesis and other organic synthesis applications .

Biology: In biological research, the compound is used to study the effects of morpholine derivatives on various biological systems. It can act as a precursor for the synthesis of more complex molecules with potential biological activity .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate
  • Tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate
  • Tert-butyl N-[2-(azepan-3-yl)ethyl]carbamate

Uniqueness: Tert-butyl N-[2-(morpholin-3-YL)ethyl]carbamate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-morpholin-3-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHQUHHNWVGOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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